molecular formula C18H20N4S B2978415 6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 381731-36-8

6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2978415
CAS No.: 381731-36-8
M. Wt: 324.45
InChI Key: CQWPCDKKEBUWPK-UHFFFAOYSA-N
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Description

“6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is an integral part of DNA and RNA . The structure of these compounds can be confirmed by various spectroscopic techniques such as 1H-NMR, EI-Ms, and IR .

Scientific Research Applications

Synthesis and Biological Evaluation

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for various biological activities. For example, a novel series of pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Pharmacological Properties

Studies on 4-piperazino-5-methylthiopyrimidines revealed a series of compounds with notable pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This research underscores the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (Mattioda et al., 1975).

Structural and Electronic Properties

The structural and electronic properties of thieno[2,3-d]pyrimidine derivatives have been explored, providing insights into their potential applications in nonlinear optics (NLO) and medicinal fields. A comparative study between DFT/TDDFT and experimental findings on thiopyrimidine derivatives emphasized their significance in understanding the molecular basis of their activities (Hussain et al., 2020).

Anti-Bacterial and Anti-Viral Activities

The anti-bacterial and anti-viral activities of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, showing that modifications to the pyrimidine core can lead to compounds with significant biological activities. This research indicates the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their biological activities. For instance, some pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . They can induce cell cycle arrest and apoptosis in cancer cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Properties

IUPAC Name

6-methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-13-15(14-6-4-3-5-7-14)16-17(19-12-20-18(16)23-13)22-10-8-21(2)9-11-22/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPCDKKEBUWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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